molecular formula C10H9BrO4 B14860490 [3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid

[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B14860490
M. Wt: 273.08 g/mol
InChI Key: HSAJFPRQHMIXOA-UHFFFAOYSA-N
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Description

[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid typically involves the bromination of 5-(methoxycarbonyl)phenylacetic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in [3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxycarbonyl group, leading to the formation of alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, [3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenylacetic acid derivatives. It serves as a probe to understand the biochemical transformations and mechanisms in living organisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be a precursor for the synthesis of drugs targeting specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of [3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxycarbonyl group play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-Bromo-5-methoxyphenyl]acetic acid
  • [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid
  • [3-Bromo-5-methylphenyl]acetic acid

Uniqueness

[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. The methoxycarbonyl group enhances the compound’s solubility and reactivity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

2-(3-bromo-5-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

HSAJFPRQHMIXOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CC(=O)O)Br

Origin of Product

United States

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